![molecular formula C7H11N3O2 B595191 Pyrimidin-2-ylmethanamine acetate CAS No. 1246834-64-9](/img/structure/B595191.png)
Pyrimidin-2-ylmethanamine acetate
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Overview
Description
Pyrimidin-2-ylmethanamine acetate is a chemical compound with the molecular formula C7H11N3O2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . One approach involves a reaction between easily available chalcones and benzamidine hydrochloride . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have three different pairs of bond lengths and four different bond angles .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrimidin-2-ylmethanamine acetate include its molecular formula (C7H11N3O2) and its potential melting point, boiling point, and density .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including derivatives like Pyrimidin-2-ylmethanamine acetate, have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. This makes them potential candidates for the development of new anti-inflammatory drugs with minimal toxicity .
Antifibrotic Activity
Recent studies have focused on the synthesis of novel pyrimidine derivatives to evaluate their antifibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture media, indicating their potential as novel antifibrotic drugs .
Antimicrobial and Antiviral Properties
Pyrimidin-2-ylmethanamine acetate derivatives are reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial and antiviral properties. This makes them valuable in the design of new drugs to combat various bacterial and viral infections .
Anticancer Research
The structural diversity of pyrimidine compounds allows for their application in anticancer research. They can be designed to target specific pathways involved in cancer cell proliferation and survival, offering a pathway to novel oncological therapies .
Antimalarial Applications
Pyrimidine derivatives are also being explored for their antimalarial effects. Their ability to interfere with the life cycle of the malaria parasite presents a promising avenue for the development of new antimalarial drugs .
Analgesic and Anticonvulsant Effects
The versatility of pyrimidine compounds extends to their use as analgesics and anticonvulsants. By modulating neurotransmitter activity, these compounds can potentially be used to manage pain and prevent seizures .
Mechanism of Action
Target of Action
Pyrimidin-2-ylmethanamine acetate primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . These compounds are vital inflammatory mediators, and their inhibition leads to anti-inflammatory effects .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their expression and activities . This inhibitory action results in a decrease in the production of certain vital inflammatory mediators, including prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
The affected biochemical pathways primarily involve the metabolism of arachidonic acid. By inhibiting COX enzymes, pyrimidin-2-ylmethanamine acetate disrupts the conversion of arachidonic acid into various inflammatory mediators . This disruption can lead to downstream effects such as a reduction in inflammation and associated symptoms.
Result of Action
The primary result of the action of pyrimidin-2-ylmethanamine acetate is its anti-inflammatory effects . By inhibiting the expression and activities of certain vital inflammatory mediators, the compound can reduce inflammation and alleviate associated symptoms .
Future Directions
Pyrimidines have a wide range of pharmacological activities and are used in the design of privileged structures in medicinal chemistry . They exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds . Future research may focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
acetic acid;pyrimidin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.C2H4O2/c6-4-5-7-2-1-3-8-5;1-2(3)4/h1-3H,4,6H2;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLVMBSMPAAYNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CN=C(N=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidin-2-ylmethanamine acetate |
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